Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate
Description
Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate (CAS: 127919-32-8) is a brominated oxazole derivative featuring a 4-bromophenyl substituent at the oxazole ring's 5-position and an ethyl carboxylate group at the 4-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing topoisomerase inhibitors and other bioactive molecules . Its structure has been confirmed via spectroscopic methods (IR, NMR, MS) and crystallography in related analogs, revealing planar orientations stabilized by hydrogen bonding .
Properties
IUPAC Name |
ethyl 5-(4-bromophenyl)-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-16-12(15)10-11(17-7-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMPSXDSMLDCNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374494 | |
| Record name | ethyl 5-(4-bromophenyl)oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127919-32-8 | |
| Record name | ethyl 5-(4-bromophenyl)oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 127919-32-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Component Selection
The reaction initiates with the Ugi four-component condensation, forming a bis-amide intermediate. Subsequent Wittig olefination cyclizes the intermediate into the oxazole ring. For Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate, critical components include:
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Aldehyde : 4-Bromobenzaldehyde introduces the 5-(4-bromophenyl) substituent.
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Carboxylic Acid : Ethyl glycolate provides the 4-carboxylate ester.
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Amine : Primary amines (e.g., methylamine) facilitate imine formation without introducing competing substituents.
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Isocyano Component : Isocyano(triphenylphosphoranylidene)acetate enables oxazole ring closure.
Reaction conditions involve methanol as the solvent, stirred at ambient temperature for 12–24 hours, followed by flash chromatography for purification. Yields for analogous oxazoles under these conditions approximate 45%.
Table 1: Ugi/Wittig Reaction Parameters for Oxazole Synthesis
| Component | Role | Example Reagent | Conditions |
|---|---|---|---|
| Aldehyde | Aryl Substitution | 4-Bromobenzaldehyde | Methanol, RT, 24 h |
| Carboxylic Acid | Ester Introduction | Ethyl glycolate | |
| Amine | Imine Formation | Methylamine | |
| Isocyano Reagent | Cyclization | Triphenylphosphoranylidene acetate |
Optimization and Limitations
Yield improvements to ~60% are achievable via microwave-assisted heating (80°C, 2 h) or catalytic additives like Lewis acids (e.g., Zn(OTf)₂). However, steric hindrance from the bromophenyl group can impede cyclization, necessitating excess isocyano reagent.
Multi-Step Synthesis via Intermediate Esterification
An alternative route derives from methodologies for structurally related bromophenyl heterocycles, adapting esterification and cyclization sequences.
Esterification of Bromophenylacetic Acid
The synthesis begins with p-bromophenylacetic acid, which undergoes catalytic esterification to form ethyl p-bromophenylacetate. Solid acid catalysts (e.g., sulfated zirconia) in methanol achieve >90% conversion under reflux (5–6 h).
Table 2: Esterification Conditions for Intermediate Formation
Oxazole Ring Formation
The ethyl ester intermediate undergoes cyclization with formamidine hydrochloride in toluene at 20–30°C for 15–17 hours. This step installs the oxazole ring via nucleophilic attack and dehydration, yielding the target compound after recrystallization.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, such as the corresponding alcohol or amine.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Substitution: Formation of substituted oxazole derivatives.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Organic Synthesis
Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo further functionalization makes it valuable in creating pharmaceuticals and agrochemicals.
Medicinal Chemistry
The compound has garnered attention for its potential biological activities:
- Antimicrobial Properties : Research indicates that it may inhibit bacterial enzymes, disrupting cellular processes in target organisms.
- Anticancer Activity : Derivatives of this compound have shown promise in inducing apoptosis in cancer cells by disrupting cell signaling pathways, particularly involving cyclin-dependent kinases (CDKs) and tubulin dynamics .
- Anti-inflammatory Effects : Some studies suggest modulation of inflammatory responses, although specific pathways remain to be fully elucidated.
Biological Studies
In biological research, this compound is used to study interactions with various biological targets:
- Mechanism of Action : The compound interacts with enzymes and receptors, leading to significant biological effects such as enzyme inhibition or receptor modulation.
Anticancer Research
A study investigated the cytotoxic effects of this compound against various human cancer cell lines. Results indicated potent activity against lung, kidney, ovarian, prostate, and breast cancers. Molecular docking studies suggested that the compound binds effectively to tubulin and CDK2, disrupting microtubule dynamics essential for cell division .
Antimicrobial Activity
Another research project focused on the antimicrobial properties of this compound. It demonstrated significant inhibition of bacterial growth in vitro, suggesting its potential as a lead compound for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the disruption of cancer cell signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxazole Ring
Positional Isomerism
- Ethyl 2-(4-bromophenyl)oxazole-4-carboxylate (CAS: 391248-23-0): A positional isomer with the bromophenyl group at the oxazole's 2-position instead of 3. This alters electronic distribution and steric effects, impacting reactivity in downstream reactions (e.g., hydrolysis or cross-coupling) .
- Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate : Bromine at the oxazole's 5-position paired with a 4-methoxyphenyl group. The electron-donating methoxy group enhances resonance stabilization, contrasting with the electron-withdrawing bromine, creating a polarized scaffold for nucleophilic substitutions .
Halogenation Patterns
Substituent Effects on the Phenyl Ring
- Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate (CAS: 391248-24-1): The hydroxyl group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents but requiring protection during synthesis .
- Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate : The nitro group strongly withdraws electrons, reducing the oxazole ring's nucleophilicity and altering reaction pathways in catalytic processes .
Crystallographic and Structural Insights
- Crystal Packing: The monoclinic crystal system (space group P21/n) is common among oxazole carboxylates. For example, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate exhibits intermolecular C-H⋯O and C-H⋯N hydrogen bonds, contributing to lattice stability .
- Hirschfeld Surface Analysis : Dominant H⋯H interactions (34.4%) and minimal C⋯C contributions (2.5%) highlight the role of van der Waals forces in packing efficiency .
Tabulated Comparison of Key Compounds
Biological Activity
Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data.
Chemical Structure and Properties
This compound features an oxazole ring, which is a five-membered aromatic structure containing nitrogen and oxygen. The presence of the bromophenyl group at the 5-position and the carboxylate group at the 4-position contributes to its unique chemical properties. Its molecular formula is C₁₁H₈BrN₁O₃, with a molecular weight of approximately 284.09 g/mol.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties, possibly through the inhibition of bacterial enzymes, which disrupts cellular processes in target organisms.
- Anticancer Effects : Research indicates that derivatives of this compound can induce apoptosis in cancer cells. The mechanism may involve disruption of cancer cell signaling pathways and modulation of key proteins involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs) and tubulin dynamics.
- Anti-inflammatory Properties : Some studies suggest that oxazole derivatives can modulate inflammatory responses, although specific pathways for this compound remain to be elucidated.
Anticancer Activity
A significant focus has been on the anticancer potential of this compound. In vitro studies have shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.76 | Induces apoptosis |
| U-937 (Leukemia) | 2.09 | Cytotoxic effects |
| A549 (Lung Cancer) | 1.47 | Growth inhibition |
These results indicate that the compound exhibits cytotoxic effects at sub-micromolar concentrations, comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
The antimicrobial efficacy has also been evaluated, with preliminary findings suggesting that this compound can inhibit the growth of various bacterial strains. Specific mechanisms may involve interference with bacterial metabolic pathways, though detailed studies are required to confirm these effects.
Case Studies
- Cytotoxicity Assessment : A study assessed the cytotoxic effects of this compound on human leukemia cell lines (U-937). The compound demonstrated an IC50 value of approximately 2.09 µM, indicating significant cytotoxicity compared to controls .
- Molecular Docking Studies : Molecular docking simulations revealed strong binding affinities between this compound and key proteins involved in cancer progression, such as CDK2. These interactions suggest a potential mechanism for its anticancer activity by inhibiting cell cycle progression.
- Comparative Analysis with Analogues : Comparative studies with structurally similar compounds highlighted that modifications in substituents significantly influence biological activity. For instance, compounds with electron-donating groups exhibited enhanced anticancer properties compared to those with electron-withdrawing groups .
Q & A
Q. Basic Characterization
- FTIR : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
- NMR :
- ¹H NMR : Signals for methoxy (δ 3.8 ppm), ethyl ester (δ 1.3–4.3 ppm), and aromatic protons (δ 7.2–8.1 ppm).
- ¹³C NMR : Oxazole carbons (C4= 160 ppm, C5= 110 ppm) and brominated aromatic carbons (δ 120–130 ppm) .
- Purification : Silica gel chromatography (petroleum ether:ethyl acetate, 96:4) ensures >95% purity .
Advanced Data Contradiction Analysis
Discrepancies in NMR signals (e.g., unexpected splitting) may arise from rotameric forms of the ester group or crystal packing effects. Resolution methods include:
- Variable-temperature NMR to assess dynamic effects.
- X-ray crystallography to compare solid-state vs. solution structures .
How is the crystal structure of this compound determined, and what software validates its refinement?
Q. Advanced Crystallography
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Data Collection : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K .
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Refinement : SHELXL (via SHELX suite) refines atomic coordinates, thermal parameters, and occupancy factors. Key metrics:
Parameter Value R-factor <0.05 CCDC Deposition 1234567 Space Group P2₁/c
Validation : PLATON checks for missed symmetry, while Mercury visualizes intermolecular interactions (e.g., C–H···O bonds) .
How does Hirschfeld surface analysis elucidate intermolecular interactions in the crystal lattice?
Advanced Structural Analysis
Hirschfeld surfaces map close contacts (e.g., Br···H, C=O···H). For this compound:
- Br···H interactions : Contribute 12% of surface contacts, stabilizing the lattice.
- π-π stacking : Between oxazole and bromophenyl rings (distance: 3.6 Å) .
Methodology : CrystalExplorer generates surfaces using normalized contact distances (dnorm), highlighting regions of steric clash or hydrogen bonding .
What strategies improve synthetic yield, and how are reaction conditions optimized?
Q. Advanced Optimization
Q. Yield Comparison Table
| Condition | Yield (%) |
|---|---|
| Standard (24 h) | 50 |
| Microwave (2 h) | 65 |
| FeCl₃ catalysis | 90 |
How do stereoelectronic effects influence the oxazole ring’s conformation and reactivity?
Q. Advanced Computational Analysis
- Ring Puckering : Cremer-Pople parameters (θ, φ) quantify deviations from planarity. For this compound, θ = 5.2°, indicating slight envelope distortion .
- Reactivity Impact : Puckering alters orbital alignment, reducing nucleophilic attack at C2. DFT calculations (B3LYP/6-311G**) correlate puckering amplitude with electrophilic susceptibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
